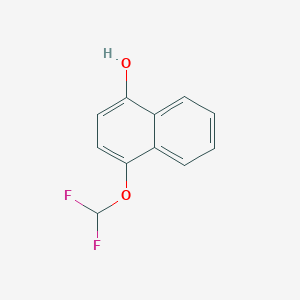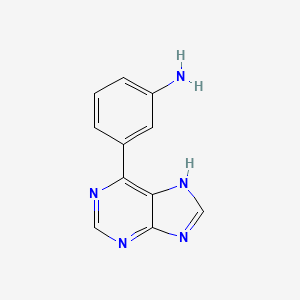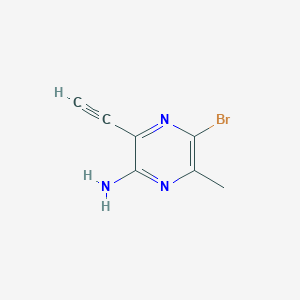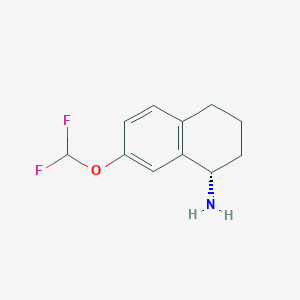
7-Ethoxy-8-hydroxy-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Ethoxy-8-hydroxy-2H-chromen-2-one is a derivative of coumarin, a class of organic compounds known for their diverse biological activities. This compound is characterized by the presence of an ethoxy group at the 7th position and a hydroxy group at the 8th position on the chromen-2-one skeleton. Coumarins are widely studied for their potential therapeutic applications, including anti-inflammatory, anticoagulant, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethoxy-8-hydroxy-2H-chromen-2-one typically involves the etherification of 7-hydroxy-2H-chromen-2-one with ethyl halides. One common method is the Williamson ether synthesis, where 7-hydroxy-2H-chromen-2-one is reacted with ethyl iodide in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
7-Ethoxy-8-hydroxy-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The chromen-2-one core can be reduced to a chroman-2-one using reducing agents such as sodium borohydride.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products Formed
Oxidation: 7-Ethoxy-8-oxo-2H-chromen-2-one.
Reduction: 7-Ethoxy-8-hydroxychroman-2-one.
Substitution: Various substituted chromen-2-one derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its anticancer properties due to its ability to induce apoptosis in cancer cells.
Industry: Utilized in the development of fluorescent probes and sensors due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 7-Ethoxy-8-hydroxy-2H-chromen-2-one involves its interaction with specific molecular targets. For example, as a lipoxygenase inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to leukotrienes, which are mediators of inflammation . This interaction is facilitated by the hydroxy and ethoxy groups, which form hydrogen bonds and hydrophobic interactions with the enzyme’s active site residues .
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-6-methoxy-2H-chromen-2-one: Another coumarin derivative with similar inhibitory activity against lipoxygenase.
7,8-Dihydroxy-2H-chromen-2-one: Known for its antioxidant properties.
7-Ethoxy-4-methyl-2H-chromen-2-one: Exhibits different biological activities due to the presence of a methyl group at the 4th position.
Uniqueness
7-Ethoxy-8-hydroxy-2H-chromen-2-one is unique due to the specific positioning of its functional groups, which confer distinct biological activities and chemical reactivity. Its combination of ethoxy and hydroxy groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C11H10O4 |
|---|---|
Molecular Weight |
206.19 g/mol |
IUPAC Name |
7-ethoxy-8-hydroxychromen-2-one |
InChI |
InChI=1S/C11H10O4/c1-2-14-8-5-3-7-4-6-9(12)15-11(7)10(8)13/h3-6,13H,2H2,1H3 |
InChI Key |
DYUQBKQZUBUDRV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C2=C(C=C1)C=CC(=O)O2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-Methyl-1-(1,7-diazaspiro[4.5]decan-1-yl)propan-1-one](/img/structure/B11892906.png)

![2H-Pyran-2-one, 6-methyl-4-[(trimethylsilyl)ethynyl]-](/img/structure/B11892916.png)







